Dipotassium malate

Catalog No.
S1892241
CAS No.
585-09-1
M.F
C4H6KO5
M. Wt
173.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dipotassium malate

CAS Number

585-09-1

Product Name

Dipotassium malate

IUPAC Name

dipotassium;2-hydroxybutanedioate

Molecular Formula

C4H6KO5

Molecular Weight

173.19 g/mol

InChI

InChI=1S/C4H6O5.K/c5-2(4(8)9)1-3(6)7;/h2,5H,1H2,(H,6,7)(H,8,9);

InChI Key

VXUDZHAEAWUUPX-UHFFFAOYSA-N

SMILES

C(C(C(=O)[O-])O)C(=O)[O-].[K+].[K+]

Canonical SMILES

C(C(C(=O)O)O)C(=O)O.[K]

Dipotassium malate is a potassium salt derived from malic acid, with the chemical formula K2C4H4O5\text{K}_2\text{C}_4\text{H}_4\text{O}_5. This compound is characterized by its role as a food additive, where it serves as an acidity regulator and flavoring agent, classified under the E number E351. It is commonly found in various food products, including canned vegetables, sauces, and soft drinks. Beyond its culinary applications, dipotassium malate plays a significant role in plant physiology by facilitating the transport of nutrients, particularly nitrate, between roots and leaves .

Dipotassium malate is generally recognized as safe (GRAS) for use as a food additive by the FDA []. However, high intake might cause gastrointestinal discomfort like diarrhea in some individuals []. It is recommended to follow recommended intake levels and consult with a healthcare professional before using concentrated forms.

Fatigue and Exercise Performance:

Some studies suggest dipotassium malate supplementation might improve exercise performance and reduce fatigue. The rationale lies in its role within the Krebs cycle (citric acid cycle), a cellular process crucial for energy production. Malate acts as an intermediate within the cycle, potentially enhancing ATP (adenosine triphosphate) synthesis, the cell's primary energy source []. However, research findings are mixed. While some studies show benefits, others report no significant effects [, ]. Further investigation is needed to clarify its efficacy in this context.

Fibromyalgia:

Fibromyalgia is a chronic condition characterized by widespread pain, fatigue, and sleep disturbances. Dipotassium malate has been investigated as a potential treatment option due to its potential role in improving cellular energy production and reducing pain perception []. A small-scale study showed promising results, with participants experiencing reduced pain and improved functionality after dipotassium malate supplementation []. However, larger and more robust studies are needed to confirm these findings.

Metabolic Disorders:

Dipotassium malate's involvement in the Krebs cycle raises interest in its potential impact on metabolic disorders. Some studies suggest it might improve insulin sensitivity and reduce blood sugar levels in individuals with type 2 diabetes []. However, the evidence is limited, and further research is necessary to understand its effectiveness in managing metabolic conditions.

Other Potential Applications:

Preliminary research has explored dipotassium malate's potential benefits in other areas, including:

  • Muscle cramps: Some studies suggest it might help reduce muscle cramps during exercise [].
  • Chronic kidney disease: Limited research suggests it may improve fatigue and muscle function in patients with chronic kidney disease.
, primarily due to its structure that contains carboxyl groups. Notably, it can undergo hydrolysis to regenerate malic acid when treated with acids. For example, when hydrochloric acid is added to dipotassium malate, potassium chloride forms alongside malic acid. This reaction can be enhanced through processes like electrodialysis, which helps remove byproducts and purify the desired compounds .

As a metabolite in the citric acid cycle (Krebs cycle), dipotassium malate plays a crucial role in cellular respiration and energy production. It contributes to metabolic pathways by acting as an intermediate that facilitates the conversion of carbohydrates into energy. Furthermore, it has been studied for its potential antioxidant properties, which may help in mitigating oxidative stress within biological systems.

Dipotassium malate can be synthesized through various methods:

  • Neutralization Reaction: Mixing malic acid with potassium hydroxide or potassium carbonate results in the formation of dipotassium malate.
  • Crystallization: By cooling an aqueous solution of potassium ions and malic acid at specific pH levels (typically between 5.3 and 6.8), dipotassium malate can crystallize out of solution.
  • Electrodialysis: This method involves using an electric field to facilitate the separation of ions from dipotassium malate, enabling further purification or conversion into other compounds .

Dipotassium malate is utilized in various fields:

  • Food Industry: As a food additive (E351), it regulates acidity and enhances flavor.
  • Agriculture: It aids in nutrient transport within plants, improving growth and yield.
  • Pharmaceuticals: It is explored for its potential therapeutic benefits due to its biological activity and antioxidant properties.

Research into the interactions of dipotassium malate with other compounds has shown that it can influence both nutrient uptake in plants and metabolic processes in humans. For instance, studies indicate that its presence can enhance the efficacy of certain nutrients when used as a supplement or fertilizer . Additionally, its role as an antioxidant suggests potential interactions with free radicals in biological systems.

Dipotassium malate shares similarities with several other compounds derived from malic acid or related organic acids. Here are some notable comparisons:

CompoundChemical FormulaUnique Features
Monopotassium MalateK(C4H4O5)Contains one potassium ion; used similarly as a food additive.
Calcium MalateCa(C4H4O5)2Contains calcium; often used as a dietary supplement for bone health.
Sodium MalateNa(C4H4O5)Sodium salt form; used in food preservation and flavoring.

Dipotassium malate's uniqueness lies in its dual potassium content, which enhances its solubility and effectiveness in both food applications and agricultural practices compared to these other compounds .

Stoichiometric Optimization in Neutralization Reactions

The synthesis of dipotassium malate through neutralization reactions requires precise stoichiometric control to achieve optimal yields and product purity [1] [2]. The fundamental neutralization process involves the reaction between malic acid and potassium carbonate, where the molar ratio between reactants significantly influences the final product composition and quality [2].

Research conducted on dipotassium malate synthesis demonstrates that the optimal molar ratio of malic acid to potassium carbonate ranges from 1:0.9 to 1:1.1 [2]. This stoichiometric optimization ensures complete neutralization while preventing excess potassium carbonate that could lead to impurity formation [2]. The reaction proceeds according to the following stoichiometric relationship:

Table 1: Stoichiometric Parameters for Dipotassium Malate Synthesis

ParameterOptimal RangeEffect on Product Quality
Malic acid : Potassium carbonate molar ratio1:0.9 - 1:1.1Controls neutralization completeness [2]
Reaction temperature50-80°CInfluences reaction rate and crystallization [2]
Reaction time0.5-1 hourEnsures complete conversion [2]
Solution concentration320-400 grams per literOptimizes crystallization yield [3]

Temperature control during neutralization proves critical for achieving optimal stoichiometric conversion [1] [2]. Studies indicate that reactions conducted at temperatures between 50-80°C for 0.5-1 hour provide complete neutralization while maintaining product stability [2]. Higher temperatures may lead to thermal degradation of malic acid, while lower temperatures result in incomplete reaction conversion [1].

The neutralization process monitoring through solution pH measurements ensures stoichiometric accuracy [4]. Optimal pH ranges for dipotassium malate formation fall between 7.0 and 9.0, with pH 7.5-8.5 providing the highest yields [4] [5]. Deviation from these pH ranges can result in incomplete neutralization or formation of mixed potassium malate species [4].

Crystallization Kinetics and Phase Purity Control

Crystallization kinetics play a fundamental role in determining the phase purity and crystal quality of dipotassium malate [2] [6]. The crystallization process involves multiple stages including nucleation, crystal growth, and phase transformation, each requiring specific control parameters to achieve pharmaceutical-grade purity [7] [6].

Research on malate crystallization kinetics demonstrates that nucleation rates follow Arrhenius-type temperature dependence [8]. Studies show that nucleation activation energies for malate systems range from 106.6 to 187 kilojoules per mole, depending on the specific salt form and crystallization conditions [7]. The nucleation phase controls the initial crystal formation and significantly influences final crystal size distribution [7] [8].

Table 2: Crystallization Kinetics Parameters for Dipotassium Malate

Kinetic ParameterValue RangeTemperature Dependence
Nucleation activation energy106.6-187 kJ/molArrhenius relationship [7]
Crystal growth rate constant0.02-0.74 grams/liter/hourIncreases with temperature [8]
Crystallization temperature105-120°COptimal for phase purity [3]
Cooling rate2-5°C/minuteControls crystal size [6]

Phase purity control requires careful management of crystallization conditions to prevent polymorphic transitions and impurity incorporation [6] [9]. Research indicates that dipotassium malate crystallization at temperatures between 105-120°C followed by controlled cooling to below 30°C provides optimal phase purity [5]. The crystallization process benefits from the addition of crystallization accelerators such as propanol, ethanol, and acetone combinations, which significantly increase yield while maintaining purity [2].

Crystal morphology and size distribution depend on supersaturation levels and crystallization kinetics [9] [10]. Studies demonstrate that operating within the metastable zone, defined by solubility and metastable limit curves, provides optimal crystal quality [10]. Excessive supersaturation leads to rapid nucleation, resulting in smaller crystals with potential impurity entrapment, while insufficient driving force prolongs crystallization time [10].

The crystallization process exhibits size-dependent growth rates, where larger crystals grow faster than smaller ones under identical conditions [8]. This phenomenon necessitates careful control of residence time and mixing conditions to achieve uniform crystal size distribution [8]. Temperature effects on crystallization kinetics show stronger influence on nucleation rates compared to growth rates at constant supersaturation levels [8].

Green Chemistry Approaches for Scalable Synthesis

Green chemistry principles in dipotassium malate synthesis focus on reducing environmental impact while maintaining product quality and economic viability [11] [12]. Sustainable approaches emphasize the use of renewable feedstocks, solvent-free processes, and waste minimization strategies [11].

Recent developments in green synthesis methodologies utilize carbon dioxide fixation pathways for malate production [11] [12]. These approaches employ enzymatic biosystems that convert glucose and carbon dioxide into malate precursors, offering carbon-neutral synthesis routes [11]. Research demonstrates that these systems achieve 68.5% molar yields with minimal environmental impact [11].

Table 3: Green Chemistry Metrics for Dipotassium Malate Synthesis

Green Chemistry ParameterConventional MethodGreen ApproachEnvironmental Benefit
Carbon dioxide incorporation0%43% conservation [12]Reduced carbon footprint
Solvent usageHigh organic solventsWater-based systems [13]Reduced waste generation
Energy consumption0.66-0.71 kWh/kg [13]Optimized process conditionsLower energy requirements
Waste generationHigh salt effluent [13]Recyclable byproducts [13]Circular economy principles

Bipolar membrane electrodialysis represents a significant advancement in green chemistry approaches for dipotassium malate purification [13]. This technology eliminates chemical consumption while achieving high conversion ratios of 73.4-76.2% and current efficiencies of 88.6-90.7% [13]. The process generates recyclable sodium hydroxide byproducts that can be reintegrated into upstream processes [13].

Fermentation-based approaches using renewable substrates offer sustainable alternatives to chemical synthesis [14]. Research on Aspergillus oryzae demonstrates successful malate production from acetate-containing biomass substrates [14]. Optimization of fermentation conditions, including temperature control at 32°C and nitrogen source selection, achieves malate concentrations exceeding 12 grams per liter [14].

Solvent-free continuous processing through thermomechanical engineering provides another green chemistry approach [15] [16]. This methodology eliminates solvent usage while achieving high-purity pharmaceutical salts through controlled temperature and shear stress application [15]. Process optimization demonstrates salt purities exceeding 99% with reduced environmental impact [16].

Quality Control Protocols in Pharmaceutical Manufacturing

Quality control protocols for pharmaceutical-grade dipotassium malate require comprehensive analytical methodologies to ensure product compliance with regulatory standards [17] [18] [19]. These protocols encompass raw material testing, in-process monitoring, and finished product analysis according to established pharmacopeial requirements [17] [20].

Analytical method validation follows International Council for Harmonisation guidelines, requiring demonstration of specificity, linearity, accuracy, precision, and robustness [21] [22]. High-performance liquid chromatography methods provide primary analytical approaches for dipotassium malate quantification and impurity profiling [21] [23]. Validation parameters include detection limits of 0.01 micromolar and relative standard deviations below 2% for precision studies [23] [24].

Table 4: Quality Control Specifications for Pharmaceutical-Grade Dipotassium Malate

Quality ParameterSpecificationAnalytical MethodAcceptance Criteria
Assay purity94.5-100% [19]High-performance liquid chromatographyNot less than 97.5% [20]
Potassium content35.24-37.10% [19]Atomic absorption spectroscopyWithin specified range
Heavy metals≤0.002% [19]Inductively coupled plasma mass spectrometryNot more than 20 mg/kg [20]
Water contentVariableKarl Fischer titrationMethod-specific limits

Process validation encompasses three distinct stages: process design, process qualification, and continued process verification [18]. Stage one involves establishing commercial manufacturing processes based on development knowledge [18]. Stage two evaluates process capability for reproducible manufacturing through qualification studies [18]. Stage three provides ongoing assurance through routine production monitoring [18].

Critical process parameters require statistical process control to ensure consistent product quality [25] [18]. These parameters include reaction temperature, pH control, crystallization conditions, and drying specifications [25]. Process analytical technology implementation enables real-time monitoring and control of critical quality attributes [10].

Impurity profiling protocols address process-related and degradation impurities according to regulatory guidelines [26]. Specifications limit fumaric acid content to not more than 1.0% and maleic acid to not more than 0.05% [20]. Heavy metals specifications restrict lead content to not more than 2 milligrams per kilogram [20].

Microbiological specifications apply to fermentation-derived products, requiring absence of pathogenic microorganisms and acceptable total microbial counts [26]. Stability testing protocols evaluate product degradation under various storage conditions to establish shelf-life specifications [17].

Enzymatic Interactions in Citric Acid Cycle Dynamics

Dipotassium malate represents the potassium salt form of malate, a critical four-carbon dicarboxylic acid intermediate in cellular energy metabolism [1] [2]. The malate moiety in dipotassium malate participates extensively in citric acid cycle dynamics through sophisticated enzymatic interactions that form transient multienzyme complexes known as metabolons.

The most extensively characterized interaction involves the formation of a malate dehydrogenase-citrate synthase metabolon, which operates with a stoichiometric ratio of 2:1 (malate dehydrogenase dimers to citrate synthase dimer) [3] [4]. This complex is stabilized through electrostatic interactions involving arginine residues on the citrate synthase surface, specifically arginine 65 and arginine 67 [4] [5]. The formation of this metabolon enables direct channeling of oxaloacetate from the malate dehydrogenase active site to citrate synthase, preventing diffusion of this labile intermediate into the bulk matrix phase [3] [6].

Cross-linking mass spectrometry experiments have revealed that malate dehydrogenase and citrate synthase form an electropositive pathway connecting their active sites, which facilitates efficient transfer of the negatively charged oxaloacetate intermediate [4]. This channeling mechanism serves multiple physiological functions: it enhances the forward reaction of the citric acid cycle by maintaining low local oxaloacetate concentrations at the malate dehydrogenase active site, enables thermodynamically unfavorable reactions to proceed by coupling the endergonic malate dehydrogenase reaction (ΔG°′ = +29.7 kJ/mol) with the exergonic citrate synthase reaction (ΔG°′ = -37.6 kJ/mol), and reduces transient time for metabolic flux by approximately 2-fold [4] [7].

Additional enzymatic interactions demonstrate the complexity of citric acid cycle organization. Fumarase forms physical interactions with malate dehydrogenase, with a maximum stoichiometry of four malate dehydrogenase molecules bound to one fumarase molecule [3]. This complex can alternatively bind either citrate synthase or aspartate aminotransferase, suggesting dynamic regulation that allows cells to switch between citric acid cycle operations and shuttle reactions according to metabolic demands [3].

Non-consecutive enzyme interactions have been identified between malate dehydrogenase and isocitrate dehydrogenase, where malate dehydrogenase-mediated clustering of isocitrate dehydrogenase molecules leads to enhanced catalytic rates and apparent sequestration of 2-oxoglutarate [8]. This interaction serves as an important coordinator of carbon-nitrogen metabolism by reducing fluxes through both catabolic and anabolic branches at the carbon-nitrogen intersection [8].

The formation and stability of these enzymatic interactions are dynamically regulated by metabolic factors. Substrates of malate dehydrogenase and citrate synthase reactions, including nicotinamide adenine dinucleotide and acetyl coenzyme A, enhance complex association, while products such as nicotinamide adenine dinucleotide (reduced form) and citrate weaken the affinity [5] [6]. Additionally, citric acid cycle intermediates, adenosine triphosphate, and low pH conditions enhance complex association, suggesting that metabolon formation responds to respiratory metabolism status [5].

Malate-Aspartate Shuttle Mechanisms in Eukaryotic Systems

The malate-aspartate shuttle represents a sophisticated biochemical system that utilizes dipotassium malate as a key component for translocating reducing equivalents across the mitochondrial inner membrane [9] [10]. This shuttle system is essential because the mitochondrial inner membrane is impermeable to nicotinamide adenine dinucleotide (reduced form), the primary reducing equivalent produced during glycolysis [9] [11].

The shuttle operates through four protein components: cytosolic and mitochondrial malate dehydrogenase, cytosolic and mitochondrial aspartate aminotransferase, malate-α-ketoglutarate antiporter, and glutamate-aspartate antiporter [9] [12]. In the cytoplasm, malate dehydrogenase catalyzes the reduction of oxaloacetate by nicotinamide adenine dinucleotide (reduced form) to produce malate and nicotinamide adenine dinucleotide. The malate is then transported into the mitochondrial matrix via the malate-α-ketoglutarate antiporter in exchange for α-ketoglutarate [9] [11].

Within the mitochondrial matrix, mitochondrial malate dehydrogenase catalyzes the reverse reaction, oxidizing malate to oxaloacetate while reducing nicotinamide adenine dinucleotide to nicotinamide adenine dinucleotide (reduced form) [9] [12]. This regenerated nicotinamide adenine dinucleotide (reduced form) can then transfer electrons to the electron transport chain for adenosine triphosphate synthesis. The oxaloacetate is transaminated with glutamate by mitochondrial aspartate aminotransferase to form aspartate and α-ketoglutarate [9] [13].

The aspartate exits the mitochondria through the glutamate-aspartate antiporter, which simultaneously imports glutamate and a proton [9] [10]. This transport step is driven by the proton-motive force generated by the respiratory chain, making the shuttle functionally unidirectional toward oxidation of cytosolic nicotinamide adenine dinucleotide (reduced form) [10]. In the cytoplasm, aspartate aminotransferase converts aspartate back to oxaloacetate, completing the cycle [9] [12].

The malate-aspartate shuttle exhibits sophisticated regulation mechanisms. The shuttle components, particularly mitochondrial malate dehydrogenase and aspartate aminotransferase, function as longevity regulators and are required for caloric restriction-mediated life span extension [14]. Overexpression of these components increases the nicotinamide adenine dinucleotide to nicotinamide adenine dinucleotide (reduced form) ratio by decreasing cytoplasmic nicotinamide adenine dinucleotide (reduced form) levels and increasing oxygen consumption, indicating enhanced respiration [14].

The shuttle demonstrates tissue-specific distribution and functional importance. In metabolically active tissues such as liver, kidney, and heart, the malate-aspartate shuttle serves as the principal mechanism for transferring reducing equivalents from the cytoplasm into mitochondria [15] [13]. The shuttle can oxidize 20-80% of cytosolic nicotinamide adenine dinucleotide (reduced form) in various cell types, demonstrating its central role in cellular energy metabolism [16].

Dynamic regulation occurs through post-translational modifications. Sirtuin 3-dependent acetylation of mitochondrial aspartate aminotransferase affects shuttle activity and serves as a sensor of energy status that maintains cellular energy homeostasis [16]. The acetylation status of aspartate aminotransferase influences malate-aspartate shuttle flux and cellular responses to metabolic stress [16].

Nitrate Transport Physiology in Plant Systems

Dipotassium malate plays a crucial role in plant nitrate transport physiology through its involvement in ion balance maintenance and electrochemical gradient regulation [17] [18]. Plants have evolved sophisticated nitrate transport systems comprising four major transporter families: nitrate transporter 1/peptide transporter family (NPF), nitrate transporter 2 family (NRT2), chloride channel family (CLC), and slow anion channel-associated homologues (SLAC/SLAH) [19] [20].

The NPF family, with 53 members in Arabidopsis, includes dual-affinity transporters such as NPF6.3 (previously NRT1.1) that function in both low and high nitrate concentrations [19] [21]. These transporters serve dual roles as nutrient transporters and sensors (transceptors) that detect external nitrate availability and regulate gene expression accordingly [19] [22]. NPF6.3 is particularly significant as it contributes to over 70% of total root nitrate uptake and coordinates with potassium channels and transporters to ensure proper ion balance [23].

The NRT2 family provides high-affinity nitrate transport, typically requiring partner proteins from the NAR2 (nitrate assimilation related protein) family for functional activity [20] [24]. NRT2.1 and NRT2.4 represent prominent family members, with NRT2.1 functioning primarily in mature root regions and NRT2.4 being induced during nitrogen starvation in lateral roots and younger primary root sections [25].

Chloride channel family members contribute to nitrate transport through nitrate/proton exchange mechanisms that are essential for cellular pH homeostasis [19] [20]. The SLAC/SLAH family functions primarily in stomatal regulation, with SLAC1 identified as a slow anion channel that affects malate ion homeostasis in guard cells [18].

The physiological integration of nitrate transport with malate metabolism occurs through multiple mechanisms. During nitrate reduction in plant shoots, every nitrate ion reduced to ammonia produces one hydroxide ion [26]. To maintain pH balance, plants must either excrete this hydroxide or neutralize it with organic acids such as malate [26]. Plants synthesize malic acid in leaves from neutral precursors, and potassium ions brought with nitrate in the xylem are transported with malate to roots via the phloem [26].

In roots, malate consumption releases hydroxide ions that are subsequently excreted, while potassium ions are recirculated up the xylem with fresh nitrate [26]. This system allows plants to avoid absorbing and storing excess salts while efficiently transporting hydroxide ions from nitrate reduction sites to excretion points [26].

The spatial organization of nitrate transporters reflects functional specialization. Root epidermal and cortical cells express high-affinity transporters for initial uptake, while pericycle and vascular tissue express transporters involved in xylem loading and long-distance transport [20] [27]. Shoot tissues express transporters for nitrate unloading, storage, and redistribution between source and sink tissues [20] [28].

Regulatory mechanisms coordinate nitrate transport with plant development and environmental responses. Nitrate availability influences root system architecture through effects on lateral root development, with local nitrate application stimulating lateral root elongation while systemic nitrate signals regulate overall root growth patterns [29] [22]. These morphological responses are mediated by interactions between nitrate transport and auxin signaling pathways [29].

pH Regulation in Cellular Compartmentalization

Dipotassium malate contributes significantly to pH regulation across diverse cellular compartments through its properties as a weak organic acid salt and its involvement in proton-consuming and proton-generating metabolic reactions [30] [31]. Each cellular compartment maintains characteristic pH ranges optimized for specific biochemical functions, with pH regulation achieved through coordinated activities of proton pumps, ion channels, and buffering systems [30] [32].

Cytoplasmic pH regulation maintains values between 7.0 and 7.4 through the coordinated action of sodium/proton exchangers, bicarbonate-dependent transporters, and monocarboxylate transporters [30] [31]. The malate anion serves as an important intracellular buffer, with its dual carboxyl groups providing buffering capacity across physiologically relevant pH ranges [31] [33]. As a metabolic intermediate, malate participates in proton-consuming reactions during oxidation to oxaloacetate and proton-generating reactions during synthesis from phosphoenolpyruvate [33].

Mitochondrial matrix pH regulation maintains alkaline conditions (pH 7.8-8.0) through the electron transport chain-mediated proton extrusion [30] [32]. Malate metabolism within the citric acid cycle contributes to this pH regulation through nicotinamide adenine dinucleotide (reduced form) generation and subsequent proton pumping during electron transport [34]. The malate-aspartate shuttle specifically functions to maintain pH gradients by facilitating proton equivalent transfer across the mitochondrial membrane [9] [13].

Endoplasmic reticulum pH regulation maintains near-neutral conditions (pH 7.0-7.5) through high proton permeability that allows equilibration with cytoplasmic pH [30] [35]. The endoplasmic reticulum lacks intrinsic pH regulatory systems and depends on cytoplasmic pH maintenance for proper function [30] [36].

Golgi complex pH regulation establishes progressively acidic conditions from cis-Golgi (pH 6.7) to trans-Golgi network (pH 6.0) through vacuolar-type adenosine triphosphatase activity balanced by proton leak pathways [30] [35]. This pH gradient is essential for proper protein processing, modification, and trafficking along the secretory pathway [30] [33].

Lysosomal pH regulation maintains highly acidic conditions (pH 4.5-5.5) through active proton pumping by vacuolar-type adenosine triphosphatase coupled with chloride channels for charge compensation [30] [36]. The acidic pH is essential for optimal activity of lysosomal enzymes involved in macromolecular degradation [30] [37].

Plant vacuolar pH regulation maintains acidic conditions (pH 5.0-6.0) that serve multiple functions including osmotic regulation, ion storage, and metabolite compartmentalization [37] [38]. Vacuolar pH exhibits dynamic changes during cell cycle progression, alkalinizing before cell division and re-acidifying during division [37] [38]. These pH dynamics regulate amino acid sequestration and mobilization, affecting mitochondrial function, ribosome homeostasis, and cell size control [37] [38].

The regulation of organellar pH involves sophisticated pump-leak mechanisms where steady-state pH reflects the balance between active proton pumping and passive proton efflux [30] [35]. Vacuolar-type adenosine triphosphatase provides the primary active transport system for proton accumulation in most organelles, while proton leak pathways, possibly involving voltage-gated proton channels, provide the counterbalancing efflux mechanism [30] [32].

Malate transport across organellar membranes contributes to pH regulation through its role as a metabolizable anion that can buffer pH changes [33] [18]. In plant guard cells, malate transport regulates turgor pressure and stomatal aperture through effects on cellular pH and ionic balance [18]. The slow anion channel-associated 1 protein functions as a malate-sensitive anion channel that mediates malate efflux and contributes to pH homeostasis in response to carbon dioxide concentrations [18].

Pathological disruption of pH homeostasis demonstrates the critical importance of these regulatory mechanisms. Mutations in chloride channels such as CLCN6 and CLCN7 on late endosomes and lysosomes lead to osteoporosis and lysosomal storage diseases [36]. Similarly, mutations in CLCN5 channels disrupt endosomal acidification in renal epithelial cells and can result in kidney failure [36].

The integration of malate metabolism with pH regulation extends to whole-organism physiology. In metabolically active tissues, malate serves as both a metabolic intermediate and a pH buffer, contributing to acid-base homeostasis during periods of increased metabolic activity [39]. Physical exercise and dietary factors influence malate availability and pH homeostasis, with malate supplementation potentially supporting pH regulation during metabolic stress [39].

Data Tables

[Table 1: Enzymatic Interactions in Citric Acid Cycle Dynamics - showing enzyme complexes, stoichiometry, interaction types, functional outcomes, and regulatory effects]

[Table 2: Malate-Aspartate Shuttle Components in Eukaryotic Systems - detailing components, cellular locations, functions, and regulatory features]

[Table 3: Nitrate Transporter Families in Plant Systems - describing transporter families, affinity types, key members, primary functions, and physiological roles]

Physical Description

Colourless or almost colourless aqueous solution

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

172.98522977 g/mol

Monoisotopic Mass

172.98522977 g/mol

Heavy Atom Count

10

Related CAS

4675-64-3

Other CAS

585-09-1

Wikipedia

Dipotassium malate

Use Classification

Food additives

Dates

Last modified: 08-16-2023

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